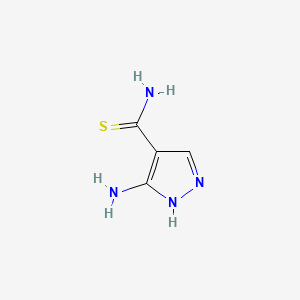

5-amino-1H-pyrazole-4-carbothioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-amino-1H-pyrazole-4-carbothioamide is a compound that belongs to the class of pyrazoles . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . They consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .

Synthesis Analysis

A novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed using alumina–silica-supported MnO2 as a recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature .Molecular Structure Analysis

The molecular formula of 5-amino-1H-pyrazole-4-carbothioamide is C5H5N5S . The structure of pyrazole consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .Chemical Reactions Analysis

5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They undergo cyclization and cycloaddition on reaction with bielectrophiles .Physical And Chemical Properties Analysis

The molecular weight of 5-amino-1H-pyrazole-4-carbothioamide is 167.19 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 .Wissenschaftliche Forschungsanwendungen

Cancer Research: FGFR Inhibitors

5-amino-1H-pyrazole-4-carbothioamide: derivatives have been synthesized as pan-FGFR covalent inhibitors . These compounds target both wild-type and gatekeeper mutants of FGFRs, which are implicated in various cancers. They show promise in overcoming drug resistance, a significant hurdle in cancer treatment.

Pharmaceutical Synthesis: Multicomponent Reactions

This compound is utilized in one-pot multicomponent reactions (MCRs) . These reactions are valued for their efficiency in synthesizing complex molecules, including biologically active scaffolds with pharmaceutical applications.

Material Science: Catalyst Development

In material science, 5-amino-1H-pyrazole-4-carbothioamide is involved in the development of catalysts. For instance, it’s used in the synthesis of carbonitrile derivatives with alumina–silica-supported MnO2 as a recyclable catalyst .

Environmental Science: Sensitivity Modulation

The compound’s derivatives can modulate the sensitivity and nitrogen content of target salts, which may have implications in environmental science for the development of less sensitive materials with better thermal stability .

Biochemistry: Enzyme Inhibition

In biochemistry, the compound’s derivatives are explored for their role as enzyme inhibitors. This has implications in understanding enzyme mechanisms and developing biochemical tools .

Pharmacology: Drug Development

The compound is pivotal in pharmacology for drug development, especially as a scaffold for creating new drugs that can target specific proteins involved in diseases .

Wirkmechanismus

Target of Action

The primary targets of 5-amino-1H-pyrazole-4-carbothioamide are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a critical role in various cancers, and their aberrant activation has led to the development of several FGFR inhibitors in the clinic .

Mode of Action

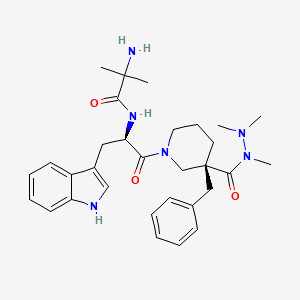

5-Amino-1H-pyrazole-4-carbothioamide interacts with its targets by acting as a covalent inhibitor . It was designed and synthesized to target both wild-type FGFRs and the gatekeeper mutants . The compound demonstrates nanomolar activities against FGFR1, FGFR2, FGFR3, and the FGFR2 V564F gatekeeper mutant .

Biochemical Pathways

The compound affects the biochemical pathways associated with FGFRs. The aberrant activation of these receptors is known to play a critical role in various cancers . By inhibiting FGFRs, the compound can potentially disrupt these pathways and their downstream effects, thereby exerting its anticancer effects .

Pharmacokinetics

Its nanomolar activities against its targets suggest that it may have good bioavailability .

Result of Action

The compound strongly suppresses the proliferation of certain cancer cells. Specifically, it has been shown to inhibit the growth of NCI-H520 lung cancer cells, SNU-16, and KATO III gastric cancer cells . An X-ray co-crystal structure revealed that the compound irreversibly binds to FGFR1 .

Action Environment

The emergence of drug resistance, primarily due to gatekeeper mutations in fgfrs, has been identified as a factor limiting the clinical efficacy of fgfr inhibitors . This suggests that genetic variations in the tumor environment could influence the compound’s action.

Zukünftige Richtungen

The search for new pyrazole-based compounds is of great interest to the academic community as well as industry . With the aim to fill this gap, the present review focuses on aminopyrazole-based compounds studied as active agents in different therapeutic areas . The most relevant results have been obtained for anticancer/anti-inflammatory compounds .

Eigenschaften

IUPAC Name |

5-amino-1H-pyrazole-4-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4S/c5-3-2(4(6)9)1-7-8-3/h1H,(H2,6,9)(H3,5,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWNWVXHINBCSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1C(=S)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3-Phenylquinoxalin-2-yl)phenyl]propan-2-amine](/img/structure/B1277378.png)